(3-Ethynylphenyl)boronic acid CAS number and properties
(3-Ethynylphenyl)boronic acid CAS number and properties
Technical Monograph: (3-Ethynylphenyl)boronic Acid Strategic Utilization in Orthogonal Cross-Coupling and Chemical Biology
Executive Summary
(3-Ethynylphenyl)boronic acid (CAS: 1189127-05-6) is a high-value bifunctional building block characterized by two distinct reactive handles: a boronic acid moiety (
Part 1: Chemical Identity & Physicochemical Profile
This section consolidates critical data for identification and handling. Unlike standard phenylboronic acids, the presence of the metastable ethynyl group requires strict adherence to storage protocols to prevent polymerization or protodeboronation.
Table 1: Technical Datasheet
| Property | Specification |
| Chemical Name | (3-Ethynylphenyl)boronic acid |
| CAS Number | 1189127-05-6 |
| Molecular Formula | |
| Molecular Weight | 145.95 g/mol |
| Appearance | White to off-white powder |
| Solubility | High: DMSO, Methanol, Ethanol, AcetoneLow: Hexanes, Water (neutral pH), DCM |
| pKa | ~8.8 (Boronic acid ionization) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen).[3] Hygroscopic. |
| Stability Hazards | Susceptible to protodeboronation under strong acidic conditions; alkyne polymerization upon prolonged light exposure. |
Part 2: Strategic Chemistry & Mechanism
The core value of (3-Ethynylphenyl)boronic acid is its ability to undergo chemoselective functionalization . The boronic acid is activated by mild bases (activating the boron for transmetallation), whereas the terminal alkyne requires a copper catalyst or strong Sonogashira conditions to react.
The Orthogonal Workflow
By controlling the catalytic environment, researchers can couple the boronic acid end first, leaving the alkyne intact for a second derivatization step. This is critical for Fragment-Based Drug Discovery (FBDD), where the alkyne serves as a tagging site for DNA-encoded libraries or fluorescent probes.
Figure 1: Chemoselective Functionalization Pathway The following diagram illustrates the logical flow of utilizing (3-Ethynylphenyl)boronic acid as a linker.
Caption: Sequential functionalization strategy. The boronic acid is engaged first (blue to green), preserving the alkyne for late-stage conjugation (green to red).
Part 3: Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Couple (3-Ethynylphenyl)boronic acid with an aryl halide without degrading the alkyne. Challenge: High temperatures or strong bases can cause alkyne degradation or homocoupling (Glaser coupling).
Reagents:
-
(3-Ethynylphenyl)boronic acid (1.1 equiv)
-
Aryl Halide (1.0 equiv, preferably Aryl-Br or Aryl-I)
-
Catalyst:
(3-5 mol%) - Chosen for robustness and resistance to alkyne poisoning. -
Base:
(2.0 equiv) - Milder than hydroxides, preventing side reactions. -
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (
) to remove oxygen (critical to prevent oxidative alkyne homocoupling). -
Solvation: Add degassed Dioxane/Water solvent mixture.
-
Catalyst Addition: Add
quickly under a positive stream of Argon. Seal the vial. -
Reaction: Heat to 60–80°C for 4–12 hours. Note: Do not exceed 90°C to ensure alkyne stability.
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, and dry over
. -
Purification: Flash column chromatography. Tip: Boronic acids often streak on silica; however, the product is a biaryl alkyne, which usually purifies well. If unreacted boronic acid persists, use a diol-functionalized scavenger resin.
Protocol B: Storage and Stability Management
Boronic acids are prone to dehydration, forming cyclic boroxines (anhydrides). While reversible, this alters stoichiometry.
-
Check: If the solid appears "glassy" rather than powdery, it may have formed a boroxine.
-
Reversal: In aqueous reaction media (like Protocol A), the boroxine hydrolyzes back to the active acid automatically. No pre-treatment is usually required.
-
Long-term: Store at 4°C in a desiccator. Moisture triggers the cycle of dehydration/rehydration that degrades the solid state.
Part 4: Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
(3-Ethynylphenyl)boronic acid is a classic "linker" fragment.
-
Boron Targeting: The boronic acid moiety can form reversible covalent bonds with serine or threonine residues in enzyme active sites (e.g., proteasomes, beta-lactamases) [1].
-
Alkyne Tagging: The alkyne allows the fragment to be "clicked" onto DNA tags or surface arrays for high-throughput screening without interfering with the boron-protein binding event.
Covalent Organic Frameworks (COFs)
In materials science, this molecule serves as a vertex for COFs. The boronic acid undergoes self-condensation to form boroxine rings (the structural node), while the alkynes project into the pores, allowing for post-synthetic modification of the material's internal surface [2].
References
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Design and discovery of boronic acid drugs. Source: PubMed / NIH URL:[Link] Relevance: foundational text on the pharmacophore properties of boronic acids in approved drugs (e.g., Bortezomib).
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Solubility of Phenylboronic Acid and its Cyclic Esters. Source: J. Solution Chem. (via ResearchGate) URL:[Link] Relevance: Provides critical solubility parameters and dehydration equilibrium data for phenylboronic acid derivatives.
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Chemoselective Three-Component Coupling via Tandem Pd Catalyzed Reactions. Source: NIH / PMC URL:[Link] Relevance: Validates the chemoselectivity of Suzuki coupling in the presence of competing functionalities.
